R(-)-N6-(2-Phenylisopropyl)adenosine
Description
Contextualization within Purinergic Signaling and Adenosine (B11128) Receptor Biology
Purinergic signaling is a fundamental form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine. When released into the extracellular space, adenosine acts as a signaling molecule by binding to and activating specific cell surface receptors known as adenosine receptors. These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are classified into four subtypes: A1, A2A, A2B, and A3.
The activation of these receptors by adenosine triggers a cascade of intracellular events that modulate a wide array of physiological functions. For instance, adenosine signaling is critically involved in cardiovascular function, neurotransmission, inflammation, and immune responses. wikipedia.org The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, while the A2A and A2B receptors couple to stimulatory G proteins (Gs), resulting in an increase in cAMP. nih.govresearchgate.net This differential coupling allows adenosine to exert diverse and sometimes opposing effects depending on the receptor subtype expressed in a particular cell or tissue.
Significance as a Selective Adenosine A1 Receptor Agonist for Research Purposes
The study of the specific functions of each adenosine receptor subtype requires pharmacological tools that can selectively activate or block one receptor without affecting the others. R(-)-N6-(2-Phenylisopropyl)adenosine has emerged as a cornerstone of adenosine receptor research due to its high affinity and selectivity for the A1 adenosine receptor. frontiersin.org The affinity of R-PIA for the A1 receptor is approximately 100 times greater than that of its stereoisomer, S(+)-N6-(2-Phenylisopropyl)adenosine. sigmaaldrich.com
This high selectivity makes R-PIA an invaluable agonist for investigating the physiological and pathophysiological roles of the A1 receptor. By using R-PIA, researchers can stimulate A1 receptors in experimental models and observe the resulting biological effects, thereby elucidating the specific contributions of this receptor subtype to processes such as the regulation of heart rate, neurotransmitter release, and cellular protection against ischemic injury. nih.govnih.gov For example, studies have utilized R-PIA to demonstrate the neuroprotective and antiepileptic effects mediated by A1 receptor activation.
The precise binding affinity of R-PIA for the different adenosine receptor subtypes has been quantified in numerous studies. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The data consistently show that R-PIA binds to the A1 receptor with significantly higher affinity than to the A2A, A2B, and A3 receptors.
Binding Affinity (Ki) of this compound at Adenosine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |
|---|---|---|---|
| A1 | 1.2 | Rat Brain | researchgate.net |
| A2A | 220 | Rat Striatum | researchgate.net |
| A3 | 158 | Rat Brain | researchgate.net |
This table presents a selection of reported Ki values to illustrate the selectivity of R-PIA. Values can vary between different studies, tissues, and species.
The data clearly demonstrates the pronounced selectivity of R-PIA for the A1 receptor, making it an essential pharmacological tool for the specific exploration of A1 receptor-mediated signaling pathways in academic research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H23N5O4 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11-,13-,15+,16?,19-/m1/s1 |
InChI Key |
RIRGCFBBHQEQQH-UQPNBLSNSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4C([C@H]([C@H](O4)CO)O)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Pharmacological Characterization and Receptor Interactions
Receptor Subtype Affinity and Selectivity
The pharmacological profile of R-PIA is defined by its potent and selective interaction with the A1 subtype of adenosine (B11128) receptors. This selectivity is crucial for its use in distinguishing A1-mediated effects from those involving other adenosine receptor subtypes (A2A, A2B, and A3).
R-PIA is widely recognized and utilized as a selective A1 adenosine receptor agonist. nih.govsigmaaldrich.comnih.govnih.gov Its affinity for the A1 receptor is substantially higher than for other adenosine receptor subtypes. sigmaaldrich.com This selectivity allows it to preferentially activate signaling pathways coupled to the A1 receptor, which typically involve the inhibition of adenylyl cyclase through the Gi/o protein, modulation of potassium and calcium ion channels, and activation of phospholipase C. nih.gov The activation of presynaptic A1 receptors by R-PIA can lead to a reduction in calcium influx through voltage-sensitive channels, which in turn inhibits the release of excitatory neurotransmitters like glutamate (B1630785). nih.gov Studies have demonstrated that the effects of R-PIA, such as its influence on hemodynamics and its antiarrhythmic properties, are characteristic of A1 receptor stimulation. nih.gov Furthermore, its R-enantiomer configuration is critical for its high affinity, which is approximately 100 times greater than that of its S-(+)-isomer. sigmaaldrich.comnacchemical.com
| Parameter | Value | Species/Tissue | Radioligand Used |
| Ki for A1 Receptors | 1.17 nM | Rat Forebrain | [3H]CHA |
When compared to other adenosine analogues, R-PIA demonstrates a distinct potency profile that underscores its A1 selectivity. In contrast, the agonist 5'-N-ethylcarboxamidoadenosine (NECA) is a non-selective agonist, exhibiting high potency at all four adenosine receptor subtypes. sigmaaldrich.combiorxiv.org Studies comparing these agonists show that while NECA is a potent agonist at A1, A2A, A2B, and A3 receptors, R-PIA's high potency is largely confined to the A1 receptor. sigmaaldrich.combiorxiv.org For instance, at rat A3 receptors, the affinity (Ki) for R-PIA was determined to be 158 nM, whereas NECA's affinity was slightly higher at 113 nM. nih.gov This highlights that while R-PIA can interact with other subtypes at higher concentrations, its primary and most potent action is at the A1 receptor, distinguishing it from broadly acting agonists like NECA. nih.govresearchgate.net
| Compound | Receptor Subtype | Affinity (Ki) in nM | Species |
| R-PIA | A3 | 158 ± 52 | Rat |
| NECA | A3 | 113 ± 34 | Rat |
The agonistic effects of R-PIA at the A1 receptor can be effectively blocked by selective A1 receptor antagonists, a key characteristic used to confirm its mechanism of action. The most commonly used antagonist in these studies is 8-Cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX), a highly potent and selective A1 antagonist. nih.govnih.govmdpi.com Research has shown that the physiological and cellular effects induced by R-PIA, such as the phosphorylation of ERK1/2, are concentration-dependently inhibited by the presence of DPCPX. researchgate.net Similarly, the inhibitory effects of R-PIA on neurotransmitter release in various tissues are reversed by DPCPX, confirming that these actions are mediated through A1 receptors. researchgate.net This sensitivity to specific antagonists like DPCPX is a cornerstone of the pharmacological characterization of R-PIA, allowing researchers to isolate and study A1 receptor-specific pathways. researchgate.netnih.gov
Ligand Binding Studies and Receptor Analysis
Ligand binding studies are fundamental to understanding the interaction of R-PIA with its target receptors. These studies provide quantitative data on receptor affinity and density and reveal how these parameters can be modulated.
Chronic or prolonged exposure of cells or tissues to an agonist like R-PIA can lead to adaptive changes in the target receptor population, a phenomenon known as receptor desensitization or downregulation. nih.gov This process is a common regulatory mechanism for G protein-coupled receptors (GPCRs). frontiersin.org Long-term exposure to an agonist can result in the uncoupling of the receptor from its G protein, receptor internalization from the cell surface, and a decrease in the total number of receptors (receptor density). nih.govnih.gov This can lead to a diminished response to subsequent agonist stimulation, a state often referred to as tolerance or tachyphylaxis. While the general principles are well-established for GPCRs, specific studies on R-PIA would be necessary to delineate the precise kinetics and molecular mechanisms of A1 receptor desensitization and downregulation following prolonged exposure.
The interaction of R-PIA with adenosine receptors is primarily studied using radioligand binding assays. nih.gov These methods employ a radiolabeled form of a ligand to quantify receptor binding in biological samples such as brain membranes or cultured cells. nih.govnih.gov While radiolabeled R-PIA ([³H]R-PIA) can be used, it is also common to use radiolabeled antagonists like [³H]DPCPX in competition binding assays. nih.gov
In a typical competition assay, a fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled compound, such as R-PIA. The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, one can determine the affinity (expressed as the inhibition constant, Ki) of the unlabeled compound for the receptor. nih.gov These assays also allow for the determination of the total number of binding sites (receptor density, Bmax) in a given tissue. researchgate.net These methodologies are crucial for characterizing the affinity and selectivity of compounds like R-PIA and for studying the distribution and density of adenosine receptors. nih.govnih.gov
Structure-Activity Relationship (SAR) Investigations
The molecular structure of R-PIA has been a focal point for extensive structure-activity relationship (SAR) studies. These investigations have been crucial in elucidating the structural requirements for high-affinity binding and functional activity at adenosine receptor subtypes.
Modifications to the adenosine scaffold have demonstrated that specific structural features are critical for receptor affinity and selectivity. The N6-position of the adenine (B156593) ring, in particular, is a key determinant of A1 receptor selectivity. N6-substituted adenosine analogues, such as R-PIA, generally exhibit a higher affinity for the A1 receptor compared to other subtypes. nih.gov For instance, N6-cyclopentyladenosine (CPA) and N6-cyclohexyladenosine (CHA) show 400–800-fold selectivity for the A1 receptor. nih.gov
Further modifications, such as combined substitutions at the N6- and 2-positions, have led to compounds with even greater A1 selectivity. An example is 2-chloro-N6-cyclopentyladenosine (CCPA), which displays a remarkable 1500-fold selectivity for the A1 receptor. nih.gov Conversely, certain N6-substitutions can also confer selectivity for the A2A receptor. A series of N6-(2,2-diphenylethyl)-substituted adenosine analogues includes potent and A2-selective compounds. nih.gov
The potency at the A2B adenosine receptor can also be modulated through structural changes. R-PIA itself activates the A2B receptor with micromolar potency. nih.gov Studies on other adenosine derivatives have shown that N6-ethyl analogues can be more potent than N6-methyl and N6-isopropyl derivatives at the A2B subtype. nih.gov These findings underscore the critical role of the substituent at the N6-position in determining the interaction profile of adenosine analogues with the different receptor subtypes.
| Compound | N6-Substituent | Receptor Selectivity | Fold Selectivity (A1 vs. others) |
|---|---|---|---|
| R(-)-N6-(2-Phenylisopropyl)adenosine (R-PIA) | (R)-2-Phenylisopropyl | A1 selective | - |
| N6-Cyclopentyladenosine (CPA) | Cyclopentyl | A1 selective | 400-800 |
| N6-Cyclohexyladenosine (CHA) | Cyclohexyl | A1 selective | 400-800 |
| 2-chloro-N6-cyclopentyladenosine (CCPA) | Cyclopentyl (with 2-chloro modification) | A1 selective | 1500 |
| CI 936 | 2,2-Diphenylethyl | A2 selective | - |
The activity of N6-(2-Phenylisopropyl)adenosine is highly dependent on its stereochemistry. The (-)-isomer, R-PIA, is significantly more potent than its (+)-isomer, S-PIA. nih.gov This stereoselectivity is particularly pronounced at the A1 adenosine receptor. Studies have shown that R-PIA can be 100 to 300 times more potent than S-PIA in eliciting biological responses mediated by the A1 receptor. nih.gov
In radioligand binding studies, the affinity of S-PIA for the adenosine A1 receptor was found to be largely attributable to contamination with the R-enantiomer. amsterdamumc.nl For example, a sample of S-PIA containing 4.4% of R-PIA showed an IC50 of 240 nM for the A1 receptor, while the highly pure R-PIA had an IC50 of 7.8 nM. amsterdamumc.nl This stark difference in potency highlights the precise stereochemical requirements for optimal interaction with the A1 receptor binding pocket. The S-isomer of PIA failed to affect tyrosine hydroxylase activity under control and stimulated conditions, further demonstrating its lower biological activity compared to the R-isomer. nih.gov
| Isomer | Relative Potency | IC50 (nM) for A1 Receptor |
|---|---|---|
| This compound (R-PIA) | High | 7.8 |
| S(+)-N6-(2-Phenylisopropyl)adenosine (S-PIA) | Low | 240 (with 4.4% R-PIA contamination) |
Exploration of Biased Agonism and Signaling Pathway Selectivity
The concept of biased agonism, or functional selectivity, posits that a ligand can preferentially activate one of several signaling pathways downstream of a single receptor. This phenomenon is of significant interest in G protein-coupled receptor (GPCR) research, including the study of adenosine receptors, as it opens avenues for developing drugs with more specific therapeutic effects and fewer side effects. frontiersin.org
Adenosine receptors, including the A1 receptor for which R-PIA has high affinity, are known to couple to multiple intracellular signaling pathways. frontiersin.orgnih.gov For instance, the A1 receptor couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. nih.gov Additionally, adenosine receptor activation can trigger signaling through β-arrestins, which can mediate receptor desensitization, internalization, and G protein-independent signaling cascades. nih.gov
While the endogenous agonist adenosine can produce biased signaling depending on the cellular context and receptor heteromerization, the specific biased agonism profile of R-PIA is an area of ongoing investigation. frontiersin.orgnih.gov The development of biased agonists for adenosine receptors holds therapeutic promise. For example, a biased A1 receptor agonist that selectively activates pathways leading to analgesia without engaging those causing cardiorespiratory depression would be a significant advancement. The A1 receptor is considered to be intrinsically biased against β-arrestin signaling due to a lack of key residues in its cytoplasmic tail, which may influence the signaling outcomes of its agonists. biorxiv.org The exploration of how different agonists, including R-PIA, stabilize distinct receptor conformations to favor specific downstream signaling pathways is a key area of modern pharmacology.
Mechanisms of Action and Intracellular Signaling Pathways
G-Protein Dependent Signaling Cascades
Activation of the A1 adenosine (B11128) receptor by R-PIA leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. These subunits then interact with various downstream effectors, triggering multiple signaling cascades.
One of the principal and most well-documented effects of R-PIA-induced A1 receptor activation is the inhibition of adenylyl cyclase activity. The activated Gαi subunit directly inhibits this enzyme, which is responsible for the conversion of ATP to cyclic AMP (cAMP). This action leads to a significant reduction in intracellular cAMP levels.
In studies using 3T3-L1 adipocytes, R-PIA was shown to effectively reduce isoproterenol-induced cAMP accumulation. nih.gov This inhibitory effect on adenylyl cyclase is a cornerstone of its mechanism, influencing a wide range of cellular processes that are dependent on cAMP-mediated pathways. nih.gov Further research in rat striatal synaptosomes demonstrated that R-PIA significantly diminishes the activation of tyrosine hydroxylase by forskolin, a direct stimulator of adenylyl cyclase, reinforcing the compound's role in suppressing this signaling pathway. nih.gov
Table 1: Effect of R-PIA on Adenylyl Cyclase and cAMP
| System/Model | Observation | Key Finding | Reference |
|---|---|---|---|
| 3T3-L1 Adipocytes | R-PIA reduced isoproterenol-induced cAMP accumulation. | Potent inhibition of adenylyl cyclase activity. | nih.gov |
In conjunction with inhibiting cAMP synthesis, R-PIA also promotes the degradation of existing cAMP through the activation of phosphodiesterases (PDEs). Specifically, in 3T3-L1 adipocytes, R-PIA was found to increase the activity of particulate cAMP phosphodiesterase. nih.gov This dual action—suppressing production via adenylyl cyclase inhibition and increasing degradation via PDE activation—results in a more pronounced and rapid decrease in intracellular cAMP concentrations. This effect is thought to be mediated by guanyl nucleotide-binding proteins. nih.gov
The activation of A1 adenosine receptors can also influence the phospholipase C (PLC) pathway. Research on rat striatal slices has shown that adenosine analogues, including N6-phenylisopropyladenosine, inhibit the accumulation of inositol-1-phosphate. This inhibition, which reached a maximum of approximately 20% with micromolar concentrations of the agonist, suggests that A1 receptor activation exerts a tonic inhibitory control over inositol (B14025) phospholipid-derived second messenger production.
A significant consequence of R-PIA-induced signaling is the modulation of ion channel activity, particularly the opening of ATP-sensitive potassium (KATP) channels. This effect is primarily mediated by the Gβγ subunits released upon A1 receptor activation. The opening of these channels allows for the efflux of K+ ions, leading to hyperpolarization of the cell membrane and a decrease in cellular excitability.
This mechanism has been identified as crucial for some of the compound's physiological effects. For instance, the antinociceptive effects of R-PIA are mediated by the opening of KATP channels. nih.gov This is evidenced by the fact that KATP channel blockers, such as glibenclamide and gliquidone, can antagonize or reverse the effects of R-PIA, while KATP channel openers like cromakalim (B1669624) and diazoxide (B193173) can enhance its actions. nih.govnih.gov This interaction underscores the pivotal role of KATP channel modulation in the downstream signaling of R-PIA. nih.govnih.govphysiology.org
Table 2: Interaction of R-PIA with KATP Channel Modulators
| Modulator | Class | Effect on R-PIA Action | Reference |
|---|---|---|---|
| Glibenclamide | KATP Channel Blocker | Antagonizes/reverses R-PIA effects | nih.govkoreascience.kr |
| Gliquidone | KATP Channel Blocker | Antagonizes R-PIA effects | nih.gov |
| 5-hydroxydecanoate | KATP Channel Blocker | Reduces R-PIA effects | nih.govphysiology.org |
| Cromakalim | KATP Channel Opener | Enhances R-PIA effects | nih.gov |
Kinase Activation and Phosphorylation Events
Beyond direct G-protein modulation of effector enzymes and channels, R-PIA signaling involves the activation of protein kinases, which phosphorylate a variety of intracellular proteins, leading to further downstream effects.
Activation of the A1 adenosine receptor by agonists has been demonstrated to induce the activation and subsequent translocation of specific Protein Kinase C (PKC) isoforms. nih.govnih.gov Upon activation, PKC enzymes move from the cytosol to the plasma membrane, a critical step for their function. wikipedia.org
In adult rat cardiac myocytes, A1 receptor activation promotes the selective translocation of PKCε and PKCδ to caveolin-enriched microdomains of the plasma membrane. nih.gov Similarly, in mouse coronary artery smooth muscle cells, A1 receptor stimulation leads to the rapid translocation of PKCα from the cytosolic to the membrane fraction. nih.gov This translocation is a key event linking the A1 receptor to downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. nih.gov This process is dependent on the generation of second messengers like diacylglycerol (DAG) following the activation of phospholipase C. mdpi.com
Mitogen-Activated Protein (MAP) Kinase Pathways (e.g., ERK 1/2, p38)
Mitogen-activated protein (MAP) kinases are critical signaling molecules that translate extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. The most extensively studied MAPK pathways include those involving the extracellular signal-regulated kinases (ERK1/2) and p38 kinases. nih.gov
Generally, ERK1 and ERK2 are preferentially activated by growth factors, leading to the regulation of cell division. nih.gov In contrast, the p38 MAP kinases are more responsive to inflammatory cytokines and environmental stress stimuli. nih.govresearchgate.net While adenosine receptor activation is known to modulate these pathways, specific studies detailing the direct activation or inhibition of ERK 1/2 or p38 phosphorylation by R-PIA are not sufficiently covered in the provided search results.
Tyrosine Kinase Involvement
R-PIA demonstrates a modulatory influence on pathways involving tyrosine kinases. Specifically, its activity has been linked to the regulation of tyrosine hydroxylase, a key enzyme in the synthesis of dopamine (B1211576) that is subject to regulation by tyrosine kinase-dependent phosphorylation.
In synaptosomes from the rat striatum, R-PIA, acting as a selective A1 adenosine receptor agonist, significantly reduces the activation of tyrosine hydroxylase that is stimulated by forskolin. nih.gov This inhibitory effect, which was not observed with the S-isomer of PIA, suggests a stereoselective, receptor-mediated mechanism. The IC50 value for R-PIA's inhibition of forskolin-stimulated activity was determined to be 17 nM. nih.gov This action indicates that by activating presynaptic A1 receptors, R-PIA can exert an inhibitory influence on dopaminergic terminals, thereby modulating neurotransmitter synthesis through pathways that are regulated by tyrosine kinases. nih.gov
Interactions with Other Receptor Systems at the Cellular Level
R-PIA's effects are not limited to the direct consequences of A1 adenosine receptor activation but also involve complex interactions with other neurotransmitter receptor systems. These interactions often occur through the formation of receptor heteromers or functional cross-talk, leading to novel signaling properties.
Dopamine D1 Receptor Functional Heteromers
There is significant evidence for direct physical and functional interaction between adenosine A1 receptors (A1R) and dopamine D1 receptors (D1R). In cotransfected mouse fibroblast cells, A1R and D1R have been shown to co-localize and co-immunoprecipitate, indicating the formation of A1R-D1R heteromeric complexes.
The activation of these individual receptors with their respective agonists modulates the heteromer. Treatment with an A1R agonist like R-PIA can induce the co-aggregation of A1R and D1R. This interaction provides a molecular basis for the observed antagonistic relationship between adenosine and dopamine signaling in the central nervous system. Functionally, the co-activation of both A1R and D1R within the heteromer can lead to a substantial reduction in D1R-agonist-induced cAMP accumulation, a key signaling output of D1R activation.
Table 1: Modulation of A1R-D1R Heteromer by Agonists
| Agonist Treatment | Effect on A1R/D1R Heteromer | Functional Outcome |
|---|---|---|
| A1R Agonist (R-PIA) | Induces co-clustering of A1R and D1R | Modulates D1R signaling |
| D1R Agonist | Decreases A1R/D1R heteromers | Induces selective D1R clustering |
Opioid Receptor Interactions
Functional interactions between the adenosine and opioid systems have been well-documented. R-PIA's effects can be influenced by and, in turn, influence opioid receptor signaling. For instance, studies have shown that the feeding behavior stimulated by repeated administration of R-PIA in rats can be blocked by the opioid antagonist naloxone. nih.gov This finding suggests that R-PIA-induced effects may be mediated, at least in part, through the endogenous opioid system. nih.gov This interaction implies a downstream convergence of signaling pathways or a direct modulation of opioid receptor function following A1R activation.
P2 Purinoceptor Cross-talk
The purinergic signaling system includes both P1 (adenosine) and P2 (ATP) receptors, and there is evidence of significant cross-talk between these two families. Specifically, the A1 receptor, the primary target for R-PIA, has been shown to co-localize and functionally interact with the P2Y1 receptor in the rat hippocampus. nih.govnih.gov
This interaction is bidirectional. Stimulation of the P2Y1 receptor can impair the potency of A1 receptor coupling to its G protein. nih.govnih.gov Conversely, activation of the A1 receptor can increase the functional responsiveness of the P2Y1 receptor. nih.govnih.gov This reciprocal modulation indicates that R-PIA, by activating A1 receptors, can influence the cellular response to ATP and its metabolites. This cross-talk between P1 and P2 receptors is crucial in conditions where both adenosine and ATP are released in large amounts, such as during metabolic stress or cell injury. nih.gov
Table 2: Functional Cross-Talk Between A1 and P2Y1 Receptors
| Receptor Stimulated | Effect on the Other Receptor | Implication |
|---|---|---|
| P2Y1 Receptor | Impairs A1 receptor coupling to G protein | ATP can reduce cellular sensitivity to adenosine. |
Regulation of Molecular Expression
The regulation of Vascular Endothelial Growth Factor (VEGF) expression by R-PIA through A1 adenosine receptor activation appears to be highly cell-type specific, with studies reporting conflicting outcomes. VEGF is a critical signaling protein that stimulates vasculogenesis and angiogenesis.
In cultured myocardial vascular smooth muscle cells under normoxic conditions, the A1R agonist R-PIA did not lead to an increase in VEGF protein levels at concentrations that are known to stimulate the A1 receptor. mdpi.com In this cell type, the upregulation of VEGF was attributed to the activation of A2 adenosine receptors. mdpi.com Similarly, a study on human retinal endothelial cells found that the selective A1 agonist N6-cyclopentyladenosine (CPA) did not cause a significant change in either VEGF mRNA or protein expression. researcher.life The pro-angiogenic effects of adenosine in these cells were linked to the A2B adenosine receptor subtype. researcher.life
Conversely, other research suggests a pro-angiogenic role for A1 receptor activation in different cell types. One study indicated that A1 adenosine receptor activation promotes the release of VEGF from monocytes. This suggests that in the context of immune cells, A1R signaling can contribute to an angiogenic response.
These disparate findings highlight that the influence of R-PIA on VEGF expression is not universal but is instead dependent on the specific cellular context, including the cell type and the physiological conditions. While A1R activation does not appear to be a primary driver of VEGF expression in some vascular and endothelial cells, it may play a role in modulating VEGF release from immune cells like monocytes.
Table 2: Cell-Type Specific Effects of A1 Adenosine Receptor Agonists on VEGF Expression
| Cell Type | A1 Agonist Used | Effect on VEGF Expression | Key References |
|---|---|---|---|
| Myocardial Vascular Smooth Muscle Cells | R(-)-N6-(2-phenylisopropyl)adenosine (R-PIA) | No increase in VEGF protein levels | mdpi.com |
| Human Retinal Endothelial Cells | N6-cyclopentyladenosine (CPA) | No significant change in VEGF mRNA or protein | researcher.life |
| Monocytes | (Not specified) | Promotes VEGF release | nih.gov |
Activation of the A1 adenosine receptor has been demonstrated to upregulate the expression and activity of the mitochondrial antioxidant enzyme, Manganese Superoxide (B77818) Dismutase (Mn-SOD). This enzyme plays a crucial role in cellular defense against oxidative stress by converting superoxide radicals into less harmful hydrogen peroxide.
A key study investigating the phenomenon of delayed cardioprotection found that transient activation of the A1R in rats leads to a protective effect against myocardial infarction 24 hours later. nih.govnih.govresearchgate.net This protective "second window" was directly linked to an increase in both the content and the enzymatic activity of Mn-SOD in the myocardium. nih.govnih.gov
In this research, rats were treated with the selective A1R agonist 2-chloro-N6-cyclopentyladenosine (CCPA). Twenty-four hours post-treatment, a significant increase in myocardial Mn-SOD content and a 56% increase in Mn-SOD activity were observed compared to control animals. nih.gov To confirm that this induction of Mn-SOD was the effector of the cardioprotection, the researchers used an antisense oligodeoxynucleotide to specifically inhibit the synthesis of Mn-SOD. When the antisense treatment was administered prior to the A1R agonist, both the increase in Mn-SOD levels and the delayed cardioprotective effect were completely abolished. nih.govnih.gov This provides direct evidence for a causal link between A1R activation, Mn-SOD induction, and myocardial protection.
These findings suggest that R-PIA, as a potent A1R agonist, can initiate a signaling cascade that leads to the enhanced expression of critical antioxidant enzymes, thereby bolstering the cell's ability to cope with oxidative stress, such as that occurring during ischemia-reperfusion injury. nih.gov
Table 3: Effect of A1 Adenosine Receptor Activation on Mn-SOD
| Parameter | Effect of A1R Activation | Experimental Evidence | Key References |
|---|---|---|---|
| Mn-SOD Protein Content | Significant Increase | Observed 24 hours after treatment with A1R agonist CCPA. | nih.govnih.gov |
| Mn-SOD Enzyme Activity | Significant Increase (~56%) | Measured in myocardial samples 24 hours post-treatment. | nih.gov |
| Functional Consequence | Delayed Cardioprotection | Protection against infarction was abolished by inhibiting Mn-SOD synthesis. | nih.govnih.govresearchgate.net |
The regulation of inducible nitric oxide synthase (iNOS) by adenosine receptor signaling is complex and appears to be highly dependent on the specific receptor subtype and the cellular environment. Direct evidence specifically detailing the regulation of iNOS by the A1 receptor agonist R-PIA is limited. However, studies on the broader effects of adenosine and its various receptor agonists provide some insight into this regulatory process.
In the central nervous system, adenosine signaling is generally considered to be neuroprotective, partly through the modulation of inflammatory responses. mdpi.com For instance, activation of the A2A adenosine receptor has been shown to inhibit the production of nitric oxide (NO) in glial cells by downregulating iNOS expression. mdpi.comnih.gov This suggests an anti-inflammatory role for adenosine in this context.
In contrast, studies on immune cells such as macrophages have yielded different results. Some research indicates that adenosine and its receptor agonists can enhance the production of NO in lipopolysaccharide (LPS)-stimulated macrophages. researcher.lifemansapublishers.com However, this effect was not found to be specific to any single adenosine receptor subtype (A1, A2, or A3). researcher.life Yet, other reports suggest that adenosine receptor activation generally serves to prevent excessive classical macrophage activation, which includes decreasing the expression of pro-inflammatory mediators like nitric oxide. Furthermore, a study using an A3 receptor agonist found that it could reduce the production of nitric oxide in immune-stimulated macrophages.
Given the available evidence, a clear and universal role for A1 receptor activation by R-PIA in the regulation of iNOS has not been established. The effect of adenosine signaling on iNOS expression is pleiotropic, with outcomes varying from inhibition to enhancement depending on the predominant adenosine receptor subtype expressed by the cell and the specific inflammatory milieu.
Table 4: Context-Dependent Regulation of iNOS by Adenosine Receptor Agonists
| Cell Type | Receptor Subtype Implicated | Effect on iNOS/NO Production | Key References |
|---|---|---|---|
| Glial Cells (Astrocytes) | A2A | Inhibition | mdpi.comnih.gov |
| RAW 264.7 Macrophages | Non-specific (A1, A2, A3) | Enhancement (of LPS-induced NO) | researcher.lifemansapublishers.com |
| General Macrophage Function | General Adenosine Effect | Decrease in pro-inflammatory mediators (including NO) | |
| Immune-stimulated Macrophages | A3 | Reduction |
In Vitro Experimental Models and Methodologies in Research
Biochemical and Molecular Techniques
Radioligand binding assays are a cornerstone in the study of R-PIA, allowing for the determination of its affinity and selectivity for different adenosine (B11128) receptor subtypes. In these assays, a radiolabeled ligand (e.g., [3H]R-PIA or [125I]APNEA) is used to label the receptor of interest. The ability of unlabeled R-PIA to displace the radioligand provides a measure of its binding affinity (Ki). These assays are typically performed on membrane preparations from tissues or cells expressing the target receptor. For example, radioligand binding studies have been crucial in establishing R-PIA as a potent A1 adenosine receptor agonist. nih.govnih.gov
Cyclic AMP (cAMP) Assays: The activation of A1 and A3 adenosine receptors by R-PIA typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Conversely, activation of A2A and A2B receptors stimulates adenylyl cyclase and increases cAMP. Assays that measure changes in cAMP levels in response to R-PIA are therefore critical for determining its functional activity at different receptor subtypes. nih.govnih.govnih.gov
Inositol (B14025) Phosphate (B84403) Assays: Some G protein-coupled receptors, upon activation, stimulate the hydrolysis of phosphatidylinositol 4,5-bisphosphate, leading to the production of inositol phosphates. Studies have shown that adenosine analogues, including R-PIA, can inhibit the accumulation of inositol-1-phosphate in rat striatal slices, suggesting a role for adenosine receptors in modulating this signaling pathway.
Glycerol (B35011) Assays: In the context of adipocyte biology, the antilipolytic effect of R-PIA is often quantified by measuring the amount of glycerol released from fat cells. A decrease in glycerol release in the presence of R-PIA indicates an inhibition of lipolysis. nih.govoup.com
Table 2: Functional Effects of R(-)-N6-(2-Phenylisopropyl)adenosine in Adipocytes
| Cell Type | Parameter Measured | Effect of R-PIA |
|---|---|---|
| Human Adipocytes | Basal Glycerol Release | Inhibition nih.gov |
| 3T3-L1 Adipocytes | Isoproterenol-stimulated Lipolysis | Inhibition nih.gov |
Western blot analysis is a technique used to detect and quantify specific proteins in a sample. While the direct effect of this compound on the expression of HSP-70, AKT, and Cathepsin D is not well-documented in the provided search results, this technique is highly relevant for studying the broader cellular pathways that may be modulated by this compound.
HSP-70: Heat shock protein 70 (HSP-70) is a molecular chaperone involved in cellular stress responses. Western blotting can be used to assess changes in HSP-70 expression following various stimuli, and could potentially be used to investigate if R-PIA modulates cellular stress pathways. nih.govresearchgate.netresearchgate.net
AKT: The serine/threonine kinase AKT is a key component of signaling pathways that regulate cell survival, growth, and metabolism. Phosphorylation of AKT is a critical step in its activation. Western blotting with phospho-specific antibodies is a standard method to measure the activation state of AKT. bio-rad.comcellsignal.com
Cathepsin D: Cathepsin D is a lysosomal aspartic protease involved in protein degradation and cellular homeostasis. Western blotting can be used to detect the different forms of Cathepsin D (pro-enzyme and mature forms) and to assess changes in its expression levels. nih.govharvard.eduresearchgate.netbio-rad-antibodies.comnovusbio.com
While specific data linking R-PIA to the expression of these three proteins via Western blot is not available in the provided context, the technique itself remains a powerful tool for future investigations into the broader cellular effects of this adenosine analogue.
ELISA and Northern Blot Analysis for Protein and mRNA Expression (e.g., VEGF)
Enzyme-Linked Immunosorbent Assay (ELISA) and Northern blot analysis are fundamental techniques used to quantify protein and messenger RNA (mRNA) expression, respectively, providing insights into how substances like R-PIA might regulate gene expression at both the transcriptional and translational levels.
An ELISA is a plate-based assay designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. bio-techne.com For instance, a sandwich ELISA for Vascular Endothelial Growth Factor (VEGF) involves using a microplate pre-coated with an antibody specific to VEGF. biorxiv.org When a sample containing VEGF is added, the protein is captured by the immobilized antibody. A second, enzyme-linked detection antibody that also binds to VEGF is then introduced, forming a "sandwich." The addition of a substrate results in a color change, the intensity of which is proportional to the amount of VEGF present in the sample. biorxiv.orgnih.gov
Northern blotting is a standard method for analyzing gene expression by detecting specific RNA sequences in a sample. nih.govnih.gov The technique involves separating RNA molecules by size using gel electrophoresis and transferring them to a solid support membrane. thermofisher.com A labeled probe complementary to the RNA sequence of interest (e.g., VEGF mRNA) is then hybridized to the membrane, allowing for the visualization and quantification of the specific transcript. thermofisher.comnumberanalytics.com This method provides valuable information on transcript size and abundance. thermofisher.com
While direct studies utilizing R-PIA to measure VEGF expression via these methods are not prominent, research on general adenosine signaling demonstrates a clear link. For example, studies using an adenosine kinase inhibitor to increase endogenous adenosine levels in cultured rat myocardial myoblasts have shown a significant, dose-related increase in both VEGF mRNA and protein expression. nih.gov This suggests that adenosine receptor activation, the pathway targeted by R-PIA, plays a role in regulating the expression of angiogenic factors like VEGF. nih.gov
Enzyme Activity Assays (e.g., Caspase-1, Caspase-3, Myeloperoxidase)
Enzyme activity assays are crucial for determining the functional effects of compounds on specific enzymatic pathways, such as those involved in inflammation and apoptosis.
Caspase-1 and Caspase-3 Assays: Caspases are a family of proteases that play essential roles in programmed cell death (apoptosis) and inflammation. nih.gov Caspase-1 is primarily an inflammatory caspase that processes pro-inflammatory cytokines, while Caspase-3 is a key "executioner" caspase in apoptosis. nih.govnovusbio.com Activity assays for these enzymes typically use a synthetic peptide substrate that is recognized and cleaved by the specific caspase. nih.gov This peptide is conjugated to a colorimetric or fluorometric reporter. researchgate.net When the active caspase cleaves the substrate, the reporter molecule is released, generating a signal that can be quantified to determine enzyme activity. nih.govmpbio.com
Myeloperoxidase (MPO) Assay: Myeloperoxidase is an enzyme found predominantly in the primary granules of neutrophils and is a marker of neutrophil infiltration and inflammation-related oxidative stress. mdpi.complos.org MPO activity assays measure the enzyme's ability to catalyze the production of hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions. nih.gov In one common colorimetric method, the generated HOCl reacts with taurine (B1682933) to form taurine chloramine, which then reacts with a chromophore, causing a measurable change in absorbance that is inversely proportional to the MPO activity. plos.org
Currently, the scientific literature does not feature prominent studies that have specifically employed these enzyme activity assays to directly measure the effects of this compound on Caspase-1, Caspase-3, or Myeloperoxidase activity.
Neurotransmitter Release Measurements (e.g., Norepinephrine)
Investigating the influence of R-PIA on neurotransmitter release is key to understanding its neuromodulatory effects. This is often accomplished using preparations of isolated nerve terminals (synaptosomes or vesicular preparations) pre-loaded with a radiolabeled neurotransmitter.
In studies on noradrenergic systems, vesicular preparations from guinea pig cerebral cortex and hippocampus have been used to measure the release of [³H]norepinephrine. nih.gov Release is typically evoked by depolarization with a high concentration of potassium (K⁺). The amount of radioactivity released into the supernatant is then measured as an index of neurotransmitter release.
Research has shown that adenosine analogues can modulate this release. In one study, R-PIA (referred to as l-phenylisopropyladenosine) was found to facilitate K⁺-evoked release of [³H]norepinephrine. nih.gov In another model using perfused rat hearts, the effects of R-PIA on sympathetically stimulated norepinephrine (B1679862) release were examined. The study concluded that R-PIA inhibits norepinephrine release via a presynaptic A₁-receptor-mediated mechanism, demonstrating a negative feedback loop where adenosine released from cardiomyocytes suppresses further norepinephrine release from cardiac sympathetic nerves. nih.gov
| Experimental Model | Methodology | Key Finding | Reference |
|---|---|---|---|
| Guinea Pig Cerebral Cortical Vesicular Preparations | Measurement of K⁺-evoked [³H]NE release | Facilitated the release of norepinephrine. | nih.gov |
| Perfused Rat Heart (in situ) | Measurement of endogenous NE in effluent after sympathetic nerve stimulation | Inhibited stimulus-induced NE release, suggesting A₁-receptor mediated presynaptic inhibition. | nih.gov |
Electrophysiological Techniques
Single-Unit Extracellular Recordings (e.g., Spinal Dorsal Horn Neurons)
Single-unit extracellular recording is a powerful in vivo technique used to measure the action potentials (spikes) generated by individual neurons. nih.gov This method involves inserting a microelectrode into the brain or spinal cord to detect the electrical activity of a nearby neuron. It allows researchers to characterize a neuron's firing rate and response pattern to various stimuli.
This technique has been employed to study the effects of R-PIA on nociceptive processing in the spinal cord of anesthetized rats. In these experiments, extracellular recordings were taken from single dorsal horn neurons that respond to noxious heat stimulation applied to their receptive fields on the hind paw. The spinally administered R-PIA was found to dose-dependently suppress the activity of these neurons evoked by the painful heat stimulus. Furthermore, R-PIA was also effective at suppressing the activity of neurons that had been sensitized by the application of mustard oil, a model of inflammatory pain. The inhibitory effects of R-PIA were reversed by the adenosine receptor antagonist theophylline, confirming the involvement of adenosine receptors in this process.
| Experimental Condition | Effect of R-PIA | Antagonist Effect (Theophylline) | Reference |
|---|---|---|---|
| Noxious Heat Stimulation | Dose-dependent suppression of evoked activity | Reversed the action of R-PIA | nih.gov |
| Mustard Oil-Induced Sensitization | Suppressed evoked activity in sensitized neurons | Reversed the action of R-PIA | nih.gov |
| Prevention of Sensitization | Prevented mustard oil-induced sensitization | Reversed the action of R-PIA | nih.gov |
Whole-Cell Voltage-Clamp Electrophysiology (e.g., Basolateral Amygdala Neurons)
The whole-cell patch-clamp technique is a versatile electrophysiological method for studying the electrical properties of individual neurons in acute brain slices. nih.gov It allows for the measurement and control of either the membrane voltage (voltage-clamp) or the membrane current (current-clamp). nih.gov In voltage-clamp mode, the membrane potential is held constant, enabling the direct measurement of ion currents flowing through channels. gac.edu In current-clamp mode, the total current is controlled (often set to zero), allowing for the measurement of the neuron's membrane potential, including resting potential and action potentials. nih.gov
This technique has been used to investigate the direct effects of R-PIA on the membrane properties of specific neuron types. In a study using rat striatal slices, whole-cell recordings were performed on visually identified cholinergic interneurons. researchgate.net Application of R-PIA was shown to cause a reversible hyperpolarization of the neuron's membrane potential, which was associated with a cessation of spontaneous action potential firing. This hyperpolarizing effect was maintained in the presence of tetrodotoxin (B1210768) (TTX), a blocker of voltage-gated sodium channels, indicating that the effect was not dependent on network activity. The effect was, however, blocked by an A₁-selective antagonist, confirming that R-PIA acts directly on A₁ receptors on the cholinergic interneuron to produce its inhibitory effect. researchgate.net
Single-Cell Microfluorimetry for Calcium Signaling (e.g., Cortical Astrocytes)
Single-cell microfluorimetry is a technique used to measure changes in intracellular ion concentrations, most notably calcium (Ca²⁺), in real-time. nih.gov Astrocytes, a type of glial cell, exhibit a form of excitability based on variations in their intracellular Ca²⁺ concentration. biorxiv.org These Ca²⁺ signals can be spontaneous or induced by neuronal activity and are thought to play a role in astrocyte-neuron communication. nih.gov The method involves loading cells with a Ca²⁺-sensitive fluorescent dye (e.g., GCaMP). biorxiv.orgresearchgate.net When intracellular Ca²⁺ levels rise, the dye binds to the ions and its fluorescence intensity increases, which can be captured and quantified using a fluorescence microscope. nih.gov
While direct studies examining the effects of R-PIA on cortical astrocyte Ca²⁺ signaling are limited, there is substantial evidence linking adenosine signaling to these events. Astrocytes respond to neurotransmitters, including adenosine and ATP, with elevations in intracellular Ca²⁺. biorxiv.org Studies have also demonstrated a strong correlation between extracellular adenosine levels and astrocytic Ca²⁺ activity during different behavioral states, such as sleep-wake cycles. nih.gov Given that R-PIA is a potent A₁ adenosine receptor agonist, it is plausible that it modulates astrocytic Ca²⁺ signaling, a hypothesis that can be directly tested using single-cell microfluorimetry.
Assessment of Epileptiform Activity in Brain Slices
In vitro brain slice preparations are crucial experimental models for investigating the fundamental mechanisms of epilepsy and the effects of potential anticonvulsant compounds. aesnet.org These models allow for the study of neuronal circuits in a controlled environment, isolated from systemic influences. frontiersin.org The hippocampus and entorhinal cortex are brain regions frequently used in these studies due to their high density of adenosine A1 receptors and their involvement in seizure generation and propagation. nih.govdocumentsdelivered.com
One common methodology to induce epileptiform activity in these slices is the application of a pro-convulsant medium, such as one containing low magnesium (low-Mg²⁺) or 4-aminopyridine (B3432731) (4-AP). aesnet.orgfrontiersin.org The low-Mg²⁺ model, for instance, promotes neuronal hyperexcitability and can lead to the progression of seizure-like events (SLEs) that resemble status epilepticus. documentsdelivered.com The electrical activity of the neuronal networks within the slice is typically monitored using extracellular field potential recordings or advanced high-density microelectrode arrays (HD-MEAs), which offer high spatial and temporal resolution of the epileptiform discharges. aesnet.orgbiorxiv.org
Studies utilizing these models have demonstrated the significant role of adenosine A1 receptor activation in modulating neuronal excitability. Adenosine itself is an endogenous neuromodulator that exerts powerful inhibitory effects in the central nervous system, primarily through the A1 receptor subtype. documentsdelivered.comnih.gov this compound (R-PIA), a potent and selective A1 receptor agonist, has been used to probe these mechanisms. nih.govnih.gov Research shows that activation of A1 receptors by agonists can prevent the spontaneous progression of seizure-like events in entorhinal cortex slices. documentsdelivered.com This inhibitory action is crucial for preventing the spread of seizures. nih.gov Furthermore, in vitro studies on hippocampal slices have shown that treatment with an A1 agonist stimulates cell survival pathways, indicating a neuroprotective effect alongside its anticonvulsant properties. nih.gov The activation of A1 receptors is believed to tonically inhibit the hippocampus, a region with a high density of these receptors. nih.gov
Table 1: In Vitro Models for Assessing Epileptiform Activity
| Experimental Model | Methodology | Key Findings Related to A1 Receptor Activation | Reference |
|---|---|---|---|
| Entorhinal Cortex Slices | Low Mg²⁺ medium to induce seizure-like events (SLEs) | Adenosine, via A1 receptors, prevents the spontaneous progression of SLEs to status epilepticus-like activity. | documentsdelivered.com |
| Hippocampal Slices | Application of an adenosine A1 agonist | Stimulated cell survival pathways (e.g., high levels of AKT expression), suggesting neuroprotective effects. | nih.gov |
| Bilateral Hippocampal Slices | 4-Aminopyridine (4-AP) to induce epileptiform potentials; extracellular recordings | Allows for the study of bilaterally correlated epileptiform activity and its modulation. | frontiersin.org |
| Acute Mouse Brain Slices (Neocortex and Hippocampus) | High-Density Microelectrode Array (HD-MEA) recordings; pro-convulsant media (e.g., 4-AP, 0 Mg²⁺) | Provides high-resolution spatiotemporal mapping of epileptiform activity and its modulation by receptor agonists. | aesnet.org |
Cellular Desensitization and Regulation Studies
Prolonged or repeated exposure of G protein-coupled receptors (GPCRs), such as the adenosine A1 receptor, to an agonist can lead to desensitization, a process where the cellular response to the agonist diminishes over time. mdpi.com This regulatory mechanism is vital for preventing overstimulation and maintaining cellular homeostasis. In vitro studies have been instrumental in elucidating the molecular changes that underlie the desensitization of the A1 receptor following chronic stimulation with agonists like R-PIA.
The mechanisms of A1 receptor desensitization are multifaceted, involving several key cellular adaptations. nih.gov One primary mechanism is the downregulation of the receptors themselves, meaning a reduction in the total number of A1 receptors present in the cell membrane. nih.gov For example, chronic infusion of R-PIA in rats resulted in a significant (52%) reduction in the maximum binding capacity of A1 receptors in isolated atrial tissue, as determined by antagonist radioligand binding assays. nih.gov This decrease in receptor density at the cell surface is a direct cause of the attenuated response. nih.gov
Another critical aspect of desensitization is the uncoupling of the A1 receptor from its associated inhibitory G proteins (Gi). nih.gov This uncoupling prevents the receptor from initiating its downstream intracellular signaling cascade, even if the agonist is bound. Competition binding assays have revealed a significant loss of G protein-coupled high-affinity A1 receptors in tissues chronically treated with R-PIA. nih.gov This process is often initiated by receptor phosphorylation via G protein-coupled receptor kinases (GRKs), which then promotes the binding of β-arrestin proteins. mdpi.combiorxiv.org The recruitment of β-arrestin not only physically obstructs G protein interaction but can also lead to receptor internalization, where the receptor is removed from the cell surface into the cell's interior, further contributing to the desensitized state. mdpi.combiorxiv.org Studies have also observed a reduction in the quantity of the Gi proteins themselves following prolonged R-PIA exposure, adding another layer to the heterologous mode of desensitization. nih.gov
Table 2: Molecular Mechanisms of A1 Receptor Desensitization by R-PIA
| Experimental Model | Observation | Underlying Mechanism | Reference |
|---|---|---|---|
| Isolated atria from rats with chronic R-PIA infusion | Markedly desensitized inotropic and chronotropic responses to adenosine agonists. | Downregulation of A1 receptors (52% reduction), uncoupling from G proteins, and loss of inhibitory G proteins (Gi). | nih.gov |
| Brain tissue from pregnant rats treated with R-PIA | Decreased adenylyl cyclase inhibition by an A1R agonist. | Significant decrease in total A1 receptor numbers in plasma membranes of both maternal (27%) and fetal (42%) brains. | nih.gov |
| Cell-based NanoBit® assay | Agonist-stimulated recruitment of β-arrestin 2 to the A1 receptor. | β-arrestin binding leads to receptor desensitization and can mediate downstream signaling. | biorxiv.org |
| General GPCR studies | Diminished receptor-mediated response despite the continual presence of an agonist. | Receptor phosphorylation, arrestin binding, uncoupling from G-protein, and receptor internalization. | mdpi.com |
Preclinical Research Applications in Animal Models
Central Nervous System Research
R(-)-N6-(2-Phenylisopropyl)adenosine (R-PIA) has been the subject of extensive preclinical investigation to elucidate its roles within the central nervous system. Research in animal models has particularly focused on its influence on nociceptive signaling pathways and its potential as a modulator of epileptic activity. These studies provide foundational knowledge regarding the compound's interactions with neural circuits involved in pain and seizure disorders.
Modulation of Nociceptive Processing and Pain Transmission
R-PIA has been shown to significantly impact the processing of pain signals within the central nervous system. Its effects have been characterized in various models of nociception, from the level of individual spinal neurons to complex pain behaviors.
Spinal Dorsal Horn Neuronal Activity
Studies in anesthetized rats have demonstrated that spinally administered R-PIA exerts a direct influence on the activity of spinal dorsal horn neurons, which are critical for transmitting pain signals from the periphery to the brain. nih.gov Extracellular single-unit recordings from these neurons during noxious heat stimulation of the hind paw revealed that R-PIA dose-dependently suppresses this evoked activity. nih.gov This inhibitory effect suggests a direct modulation of the neural circuits responsible for pain transmission at the spinal level. The actions of R-PIA were reversed by the adenosine (B11128) receptor antagonist theophylline, indicating that the observed effects are mediated through adenosine receptors. nih.gov
Further investigations have explored the compound's effects on C-fiber-evoked field potentials in the spinal dorsal horn. These potentials are representative of the synaptic transmission from nociceptive primary afferent fibers. nih.govresearchgate.net The modulation of these potentials by R-PIA underscores its role in regulating the initial stages of nociceptive signal processing within the central nervous system.
Mechanical Allodynia and Hyperalgesia Models (e.g., Vincristine-induced neuropathy, Spinal Nerve Ligation)
R-PIA has been evaluated in several animal models of neuropathic pain, which is characterized by mechanical allodynia (pain in response to a normally non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).
In a rat model of vincristine-induced peripheral neuropathy (VIPN), a common side effect of chemotherapy, intrathecal administration of R-PIA was shown to reverse cold and mechanical static allodynia. nih.govnih.gov This antiallodynic effect was dose-dependent and its peak was observed 15 minutes after administration, with effects lasting up to 180 minutes. nih.gov The reversal of these pain-like behaviors was significantly attenuated by pretreatment with an adenosine A1 receptor antagonist, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX), suggesting the involvement of spinal A1 receptors in mediating these effects. nih.govnih.gov Furthermore, R-PIA also reduced vincristine-induced increases in the pro-inflammatory marker tumor necrosis factor-alpha (TNF-α) and myeloperoxidase (MPO) activity in the sciatic nerve tissue, pointing to an anti-inflammatory component in its mechanism of action. nih.govnih.gov
Similarly, in the spinal nerve ligation (SNL) model in rats, another widely used model of neuropathic pain, R-PIA has demonstrated significant antiallodynic effects. researchgate.netresearchgate.net This model involves the tight ligation of the L5 and L6 spinal nerves, leading to persistent mechanical allodynia. Intrathecal administration of R-PIA has been shown to alleviate this allodynia, further supporting the role of spinal adenosine A1 receptors in modulating neuropathic pain states. nih.gov
| Animal Model | Pain Modality | Key Findings |
| Vincristine-Induced Peripheral Neuropathy (Rat) | Cold Allodynia | Intrathecal R-PIA dose-dependently reversed cold allodynia. nih.govnih.gov |
| Mechanical Static Allodynia | Intrathecal R-PIA produced a significant antiallodynic effect. nih.govnih.gov | |
| Biochemical Markers | R-PIA attenuated increases in TNF-α and MPO activity in sciatic nerve tissue. nih.govnih.gov | |
| Spinal Nerve Ligation (Rat) | Mechanical Allodynia | Intrathecal R-PIA exerted an antiallodynic effect. nih.gov |
Central Sensitization Mechanisms
Central sensitization is a phenomenon of increased responsiveness of nociceptive neurons in the central nervous system to their normal or subthreshold afferent input, and it is a key mechanism underlying chronic pain. Research indicates that R-PIA can modulate the processes involved in the establishment and maintenance of central sensitization.
In a study utilizing the topical application of mustard oil to induce sensitization in spinal dorsal horn neurons, R-PIA was found to suppress the activity of these already sensitized neurons. nih.gov Moreover, when administered prior to the application of mustard oil, R-PIA was able to prevent the induction of sensitization altogether. nih.gov These findings, which were reversible with theophylline, strongly suggest that spinal adenosine receptors play a crucial role in the spinal pathways of central sensitization. nih.gov By inhibiting the hyperexcitability of dorsal horn neurons, R-PIA can effectively dampen the amplified pain signaling that is characteristic of central sensitization.
Epilepsy and Seizure Models
The neuromodulatory properties of adenosine and its analogs, including R-PIA, have led to investigations into their potential anticonvulsant and antiepileptic effects in various preclinical models.
Anticonvulsant and Antiepileptic Effects
Adenosine is recognized as an endogenous anticonvulsant, with its release during seizures acting to limit their duration and intensity. nih.gov Studies have explored how R-PIA, as an adenosine A1 receptor agonist, might replicate or enhance these effects.
In the pentylenetetrazol (PTZ) kindling model of epilepsy in mice, which involves the repeated administration of a sub-convulsive dose of PTZ to induce a progressive increase in seizure susceptibility, the effects of adenosine agonists have been studied. nih.govnih.govarchepilepsy.org This model is valuable for understanding the process of epileptogenesis. nih.gov The modulation of seizure thresholds by compounds like R-PIA in such models provides insights into their potential antiepileptic properties. For instance, alterations in seizure latency and severity after administration of adenosine agonists are key parameters assessed. mdpi.com
Research has also pointed to the interaction between adenosine and the GABAergic system in the context of seizures. During seizure activity, strong activation of GABAA receptors can paradoxically lead to depolarizing and excitatory responses. nih.gov Studies have shown that seizure-induced adenosine release can attenuate these depolarizing GABAA receptor responses, thereby contributing to seizure termination. nih.gov The activation of A1 receptors by agonists like R-PIA can increase the cell's membrane conductance through the activation of potassium channels, which in turn has a shunting effect on GABAA receptor currents. nih.gov This mechanism may underlie some of the anticonvulsant effects observed with R-PIA.
| Seizure Model | Key Findings |
| Pentylenetetrazol (PTZ) Kindling | R-PIA's effects on seizure threshold and severity are investigated to understand its antiepileptogenic potential. nih.govnih.govarchepilepsy.orgmdpi.com |
| General Seizure Activity | Adenosine, acting through A1 receptors, attenuates depolarizing GABAA receptor signaling that can occur during seizures. nih.gov |
Hippocampal Excitability and Adenosine Release
This compound (R-PIA) is a potent agonist for the adenosine A1 receptor, which is expressed in high density in the hippocampus. nih.gov These receptors are critical modulators of neuronal excitability. Endogenously released adenosine tonically inhibits hippocampal activity, and activation of A1 receptors by agonists like R-PIA enhances this effect. nih.govnih.gov This inhibitory action is multifaceted, involving pre-synaptic, post-synaptic, and non-synaptic mechanisms to curtail glutamate-mediated excitability. nih.govmdpi.com
Presynaptically, R-PIA's activation of A1 receptors leads to a reduction in calcium influx through voltage-sensitive channels, which in turn inhibits the release of the excitatory neurotransmitter glutamate (B1630785). nih.govmdpi.com Postsynaptically, it can inhibit voltage-sensitive calcium channels and NMDA receptor function. At a non-synaptic level, A1 receptor activation hyperpolarizes neurons by modulating potassium channel conductance. nih.gov Studies using A1 receptor knockout mice have confirmed the essential role of these receptors in preventing the spread of seizure activity, highlighting the significance of pathways activated by compounds like R-PIA. nih.gov The adenosinergic system's influence on brain excitability is a key area of research, with endogenous adenosine acting as an anticonvulsant, presumably through A1 receptor activation. researchgate.net
Research has also explored the relationship between carbon dioxide levels, pH, and adenosine release in the hippocampus. Hypercapnia (elevated CO2) leads to a decrease in extracellular pH and an increase in extracellular adenosine levels, which subsequently inhibits synaptic transmission by activating A1 receptors. core.ac.uk This suggests a dynamic interplay where physiological states can influence adenosine release, which then modulates hippocampal excitability, a process mimicked and explored experimentally using tools like R-PIA.
Modulation of Pro- and Anti-Apoptotic Factors in Epilepsy
In animal models of epilepsy, such as the pilocarpine-induced status epilepticus (SE) model, this compound has demonstrated neuroprotective effects by modulating the delicate balance between pro- and anti-apoptotic factors. nih.gov Seizure-induced neuronal death involves apoptotic pathways, which are characterized by the activation of caspases and the interplay of the Bcl-2 family of proteins. e-century.usnih.gov
Research shows that pretreatment with R-PIA can influence the expression and activity of these key apoptotic regulators in the hippocampus following SE. nih.gov Specifically, R-PIA has been observed to modulate the activity of caspase-1 and caspase-3. nih.gov While these caspases were activated early in SE, R-PIA treatment led to a significant reduction in their activity at later time points, coinciding with observed neuroprotection. nih.gov
The Bcl-2 family, which includes anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax, is also a target of R-PIA's modulatory effects. nih.govfrontiersin.org An increased Bcl-2/Bax ratio is generally considered to be protective against apoptosis. nih.govnih.gov In the context of epilepsy, studies have shown that R-PIA can influence survival pathways involving proteins like AKT and Bcl-2. nih.govmdpi.com By activating A1 receptors, R-PIA is thought to stimulate these survival pathways, thereby counteracting the pro-apoptotic signals triggered by prolonged seizures. nih.gov
The table below summarizes the effects of R-PIA on key apoptotic factors in an experimental model of epilepsy.
| Apoptotic Factor | Function | Effect of R-PIA Pretreatment in Epilepsy Model | Source |
| Caspase-1 | Pro-apoptotic, Inflammatory | Initial increase, followed by significant reduction at 7 days | nih.gov |
| Caspase-3 | Pro-apoptotic (Executioner) | Initial increase, followed by significant reduction at 7 days | nih.gov |
| Bcl-2 | Anti-apoptotic | Upregulation is part of the survival pathways stimulated by A1 receptor activation | nih.govmdpi.com |
| Bax | Pro-apoptotic | Its pro-apoptotic action is counteracted by anti-apoptotic proteins like Bcl-2 | nih.govnih.gov |
| AKT | Pro-survival | Activation is part of the survival pathways stimulated by A1 receptor activation | nih.gov |
Cerebral Glucose Metabolism and Blood Flow Uncoupling
A critical aspect of seizure-induced brain injury is the uncoupling of local cerebral glucose utilization (LCGU) and local cerebral blood flow (LCBF), where high metabolic demand (increased LCGU) is not met by a sufficient blood supply (decreased LCBF). nih.gov This mismatch can lead to neuronal damage. Research in a pilocarpine (B147212) model of status epilepticus has investigated the neuroprotective effect of this compound in this context. nih.gov
In animals experiencing status epilepticus, a significant increase in LCGU was observed across most brain regions. nih.gov However, pretreatment with R-PIA was found to moderate the uncoupling between LCGU and LCBF in specific structures associated with seizure generation and propagation, such as the substantia nigra pars reticulata and the hippocampal formation. nih.gov The modulation by R-PIA tended to favor hyperperfusion, ensuring a better-matched metabolic supply. nih.gov
Furthermore, R-PIA pretreatment led to significant increases in LCBF in several other brain areas, including the entorhinal cortex, thalamic nuclei, and visual cortex. nih.gov This enhanced blood flow is believed to be a compensatory metabolic input that accompanies the neuroprotective effects of R-PIA. nih.gov The study confirmed the neuroprotective action of R-PIA by showing a lower density of degenerating neurons in the hippocampal formation, piriform cortex, and basolateral amygdala. nih.gov This suggests that one of the mechanisms by which R-PIA exerts its neuroprotective effects is by reducing the dangerous imbalance between cerebral energy demand and blood supply during seizures. nih.gov
| Brain Region | Effect of R-PIA on LCBF during SE | Consequence | Source |
| Substantia Nigra, Hippocampal Formation | Moderated uncoupling of LCGU and LCBF, favoring hyperperfusion | Reduced metabolic stress | nih.gov |
| Entorhinal Cortex, Thalamic Nuclei, Mammillary Body, Red Nucleus, etc. | Significant increase in LCBF | Compensatory metabolic input | nih.gov |
| Hippocampal Formation, Piriform Cortex, Basolateral Amygdala | Lower density of degenerating cells | Neuroprotection | nih.gov |
Cognitive Function and Memory Research
Reversal of Amnesia Models
This compound has been utilized as a pharmacological tool in animal models to induce cognitive deficits, which can then be used to test the efficacy of potential cognition-enhancing compounds. nih.gov For instance, R-PIA-induced amnesia is a recognized model for studying learning and memory. nih.gov In these models, adenosine A1 receptor antagonists have been shown to ameliorate the shortened memory latency caused by R-PIA, indicating a reversal of its amnesic effects. nih.gov
Another widely used animal model for studying memory impairment is scopolamine-induced amnesia. oatext.comnih.govscience.gov Scopolamine is a cholinergic antagonist that impairs memory acquisition and retrieval. nih.govnih.govresearchgate.net Studies have investigated the ability of various compounds, including adenosine A1 antagonists, to reverse the cognitive deficits induced by scopolamine. nih.gov The differential ability of certain A1 antagonists to reverse R-PIA-induced versus scopolamine-induced amnesia has helped to delineate the specific roles of adenosine and cholinergic systems in memory and to refine the structure-activity relationships of potential therapeutic agents. nih.gov
Role of Adenosine Receptors in Learning and Memory
The role of adenosine receptors, particularly the A1 subtype, in learning and memory is a significant area of preclinical research. nih.gov Studies using agonists like this compound and various antagonists have consistently pointed to the importance of A1 receptor blockade for improving cognitive function. nih.gov The finding that selective adenosine A1 antagonists can reverse amnesia induced by R-PIA suggests that excessive activation of A1 receptors impairs memory processes. nih.gov
Conversely, blocking these receptors appears to be beneficial for learning and memory. nih.gov The brain's excitatory transmission is largely mediated by AMPA receptors, which are crucial for the synaptic plasticity underlying memory formation. cam.ac.ukconicet.gov.aryoutube.com The neuromodulatory effects of adenosine via A1 receptors, such as the inhibition of glutamate release, can dampen this excitatory transmission, providing a mechanism through which R-PIA can influence learning and memory. nih.gov Therefore, R-PIA serves as an essential tool for probing the intricate relationship between the adenosinergic system and the molecular mechanisms of cognition.
Neurotransmission Modulation (e.g., Norepinephrine (B1679862) Release, Glutamate Release)
The neuromodulatory role of adenosine extends to its influence on the release of other key neurotransmitters. This compound, through its action on A1 receptors, is a known inhibitor of neurotransmitter release. nih.govmdpi.com
Glutamate Release: A primary mechanism of A1 receptor-mediated neuromodulation is the inhibition of glutamate release. nih.govmdpi.com As previously mentioned, activation of presynaptic A1 receptors by R-PIA reduces calcium influx into the nerve terminal, a critical step for vesicle fusion and neurotransmitter exocytosis. nih.gov This reduction in glutamate release is a key factor in the anticonvulsant and neuroprotective properties of R-PIA. nih.govnih.gov Given glutamate's central role in excitatory neurotransmission and excitotoxicity, this modulatory action is of significant therapeutic interest. nih.govnih.govmdpi.com
Norepinephrine Release: The adenosinergic system also modulates the release of catecholamines. Studies using brain vesicular preparations from the cerebral cortex and hippocampus have shown that adenosine analogues, including R-PIA, can inhibit the potassium-evoked release of norepinephrine. nih.gov This inhibitory effect appears to be mediated by a receptor that does not perfectly match the classic A1 or A2 profiles, suggesting a more complex interaction. nih.gov Interestingly, under certain conditions, some adenosine analogs can facilitate norepinephrine release, indicating that the modulatory effect can be bidirectional and dependent on factors like calcium concentration. nih.gov The regulation of norepinephrine is crucial for various cognitive and physiological processes, and its modulation by adenosine receptor agonists like R-PIA highlights the compound's broad impact on central nervous system function. researchgate.netnih.gov
Behavioral Studies (e.g., Locomotion, Body Temperature)
In animal models, this compound (R-PIA) has been observed to induce distinct behavioral and physiological changes, primarily related to activity levels and thermoregulation. Administration of R-PIA to rats has been associated with hypoactivity and hypothermia. radiologykey.com Studies in mice further corroborate the hypothermic effects, indicating that adenosine A1 receptor agonists can trigger a regulated drop in body temperature. nih.gov This is characterized by reduced energy expenditure and a preference for cooler environmental temperatures, suggesting a lowering of the body's temperature set point. nih.gov
Research into the compound's effects on conditioned behaviors has also been conducted. In squirrel monkeys trained to respond under various schedules of reinforcement, R-PIA was found to decrease response rates in a dose-dependent manner. nih.gov Similarly, in rats stabilized on a fixed-ratio lever-pressing schedule for a food reward, R-PIA exerted a rate-decreasing effect. nih.gov Studies have shown that tolerance can develop to these rate-suppressing effects upon repeated administration. nih.gov
Cardiovascular System Research
R-PIA has been extensively investigated in preclinical models for its effects on the cardiovascular system, particularly in the context of myocardial injury and function.
R-PIA demonstrates significant protective effects in animal models of myocardial ischemia-reperfusion injury, which is the damage that occurs when blood flow is restored to heart tissue after a period of ischemia. nih.gov
A primary mechanism by which R-PIA confers cardioprotection is by mimicking ischemic preconditioning (IPC). nih.gov IPC is a phenomenon where brief, non-lethal episodes of ischemia protect the heart from a subsequent, more prolonged ischemic event. mdpi.com The infusion of R-PIA has been shown to duplicate the protective effects of IPC. nih.gov This suggests that the endogenous release of adenosine during the brief ischemic periods of IPC activates A1 adenosine receptors, leading to a protected state. nih.gov
In a canine model of regional ischemia and reperfusion, pretreatment with R-PIA mimicked the effects of IPC on energy metabolism and the formation of hydroxyl radicals. nih.gov Compared to a control group, both IPC and R-PIA infusion reduced the release of lactate, creatine (B1669601), and inorganic phosphate (B84403) from myocytes during sustained ischemia. nih.gov Following reperfusion, both interventions improved the recovery of myocardial ATP and phosphocreatine (B42189) levels and lessened the loss of total creatine, which is an indicator of cell membrane damage. nih.gov Furthermore, activation of the A1-receptor by R-PIA led to a significant decrease in the generation of hydroxyl radicals after reperfusion. nih.gov
However, the protective effect can be lost with long-term exposure. Studies in isolated, perfused rabbit hearts showed that chronic exposure to R-PIA resulted in a loss of protection from ischemic preconditioning, a tolerance attributed to the downregulation or desensitization of the A1 adenosine receptor. scbt.com
The role of R-PIA in modulating cardiac arrhythmias, particularly those induced by ischemia, is an area of investigation.
While direct evidence for the effects of R-PIA on ischemia-induced ventricular arrhythmias is limited in the reviewed literature, the mechanisms of ischemic postconditioning (a protective strategy applied at the onset of reperfusion) are known to involve the activation of adenosine receptors. mdpi.com Ischemic postconditioning has been shown to reduce the incidence and severity of reperfusion arrhythmias. mdpi.com However, studies specifically using R-PIA to target ischemia-induced arrhythmias were not prominently found. It has been noted in broader clinical contexts of ischemic heart disease that adenosine-sensitive ventricular tachycardias have not been documented, suggesting a complex role for adenosine in this setting. researchgate.net
Adenosine is recognized as a key local mediator in the regulation of coronary blood flow, acting as a potent vasodilator, particularly in response to myocardial hypoxia. radiologykey.com This vasodilation occurs through direct action on the arterial smooth muscle. nih.gov Based on this general principle, adenosine agonists like R-PIA would be expected to influence vascular tone. However, in a study on anesthetized dogs, pretreatment with R-PIA did not affect systemic and cardiac hemodynamic parameters, indicating that in this specific model, its primary cardioprotective effects were metabolic and antioxidant rather than hemodynamic. nih.gov
Vascular Function Studies
Pulmonary Vascular Bed Responses (Vasoconstriction, Vasodilation)
In preclinical research, this compound (R-PIA) has been utilized to investigate vascular responses in the pulmonary system. Studies on isolated human pulmonary arteries have demonstrated that R-PIA induces a dose-dependent vasodilation. This effect is attributed to the activation of A2 adenosine receptors located on the vascular smooth muscle. The vasodilation occurs independently of the vascular endothelium, indicating a direct action on the smooth muscle cells. This research suggests that adenosine analogs like R-PIA are valuable tools for exploring mechanisms of pulmonary vascular tone regulation.
Table 1: Effect of this compound on Pulmonary Arteries
| Parameter | Observation | Implied Mechanism |
|---|---|---|
| Vascular Tone | Dose-dependent vasodilation | Activation of A2 receptors on vascular smooth muscle |
| Endothelium | Effect persists after mechanical removal | Endothelium-independent response |
Myocardial Vascular Smooth Muscle Cell Responses
The response of myocardial vascular smooth muscle cells to this compound is primarily characterized by vasodilation. This effect is consistent with the broader understanding of adenosine receptor signaling in vascular tissue. The activation of A2A and A2B adenosine receptors on vascular smooth muscle cells leads to an increase in intracellular cyclic AMP (cAMP). The elevation in cAMP activates protein kinase A (PKA), which in turn promotes the opening of KATP channels. This sequence of events results in hyperpolarization and relaxation of the smooth muscle cells, leading to the widening of the blood vessels. In contrast, the activation of A1 receptors can lead to vasoconstriction through the activation of phospholipase C and subsequent calcium release.
Renal System Research
Ischemic-Reperfusion Injury Models and Renal Protection
R-PIA, as a potent A1 adenosine receptor agonist, has been instrumental in studies of renal protection against ischemia-reperfusion (I/R) injury in animal models. Activation of the A1 adenosine receptor before an ischemic event has been shown to confer significant protection to the kidneys. nih.gov In mouse and rat models of renal I/R injury, pretreatment with A1 receptor agonists reduces the severity of acute renal failure. nih.gov This protective effect manifests as a reduction in renal corticomedullary necrosis, apoptosis (programmed cell death), and inflammation. nih.govmdpi.com The signaling pathways involved in this protection are complex, involving protein kinase C (PKC) for acute protection and the PI3K/Akt pathway for both acute and delayed protective effects. nih.gov These findings establish the A1 adenosine receptor as a critical target for therapeutic strategies aimed at mitigating kidney damage from I/R injury.
Table 2: Protective Effects of A1 Adenosine Receptor Activation in Renal Ischemia-Reperfusion Injury Models
| Pathological Feature | Effect of A1 Receptor Activation | Reference |
|---|---|---|
| Renal Tubular Necrosis | Reduced | nih.govmdpi.com |
| Apoptosis | Reduced | nih.govmdpi.com |
| Inflammation | Reduced | nih.govmdpi.com |
Regulation of Renal Hemodynamics (e.g., Glomerular Filtration Rate, Renal Blood Flow)
This compound plays a significant role in modulating renal hemodynamics, primarily through its action on A1 adenosine receptors. nih.gov In the kidney, these receptors are densely located in the afferent arterioles, the small arteries that supply blood to the glomeruli. nih.gov Activation of these A1 receptors by R-PIA induces vasoconstriction of the afferent arterioles. nih.gov This constriction leads to a decrease in both renal blood flow (RBF) and the glomerular filtration rate (GFR). nih.gov This mechanism is a key component of tubuloglomerular feedback (TGF), a process where the kidney regulates its own filtration rate based on the sodium chloride concentration in the tubular fluid. nih.govmdpi.com By mediating afferent arteriole vasoconstriction, A1 receptor activation serves as a crucial control point in maintaining renal homeostasis. nih.gov
Role in Renal Fibrosis Mechanisms
The role of adenosine in renal fibrosis—the scarring of kidney tissue—is complex, with research primarily focusing on the A2A, A2B, and A3 receptor subtypes rather than the A1 receptor targeted by R-PIA. mdpi.comresearchgate.netnih.gov Studies suggest that while acute activation of A2A and A2B receptors can be anti-inflammatory, chronic and excessive adenosine signaling, particularly through the A2B receptor, may promote the development of fibrosis. researchgate.netnih.gov Conversely, activation of the A2A receptor has been shown to have a protective, anti-fibrotic effect. mdpi.com Furthermore, antagonists of the A3 receptor are being investigated for their potential to inhibit fibrosis. mdpi.com The direct role of A1 receptor activation by compounds like R-PIA in the mechanisms of renal fibrosis is not a primary focus of current research, which is instead centered on the therapeutic potential of modulating other adenosine receptor subtypes. mdpi.comresearchgate.net
Metabolic System Research
In the context of metabolic research, R-PIA has been studied for its effects on the heart during periods of stress, such as ischemia and reperfusion. In a canine model, pretreatment with R-PIA was found to mimic the metabolic benefits of ischemic preconditioning. This was demonstrated by a reduction in the release of metabolic byproducts like lactate, creatine, and inorganic phosphate from myocytes during a sustained ischemic period. Following reperfusion, the hearts pretreated with R-PIA showed enhanced recovery of high-energy phosphate compounds, namely ATP and phosphocreatine. This was accompanied by an attenuation of total creatine loss, which is an indicator of preserved cell membrane integrity. These findings suggest that A1-receptor activation by R-PIA contributes to a metabolic adaptation that protects myocardial cells from ischemic and reperfusion stress.
Table 3: Metabolic Effects of R-PIA Pretreatment in a Canine Myocardial Ischemia-Reperfusion Model
| Metabolic Parameter | Observation During Ischemia/Reperfusion |
|---|---|
| Lactate Release | Reduced |
| Creatine Release | Reduced |
| Inorganic Phosphate Release | Reduced |
| ATP Recovery (Reperfusion) | Enhanced |
| Phosphocreatine Recovery (Reperfusion) | Enhanced |
| Total Creatine Loss (Reperfusion) | Attenuated |
Modulation of Insulin (B600854) Action in Skeletal Muscle
This compound (R-PIA), a selective agonist for the A1 adenosine receptor, has been investigated for its ability to modulate the physiological effects of insulin in skeletal muscle. In preclinical studies utilizing isolated rat soleus muscle strips, R-PIA demonstrated a significant modulatory role in insulin-mediated metabolic processes.
In the presence of a sub-maximally effective concentration of insulin, R-PIA was observed to cause a concentration-dependent inhibition of both glucose transport/phosphorylation and the system A amino acid transport. nih.gov Specifically, the accumulation of 2-deoxy[3H]glucose 6-phosphate and α-[14C]methylaminoisobutyric acid, markers for glucose uptake and amino acid transport respectively, were diminished in the presence of R-PIA. nih.gov This inhibitory effect suggests that R-PIA, by acting on A1 adenosine receptors, can counteract certain anabolic actions of insulin in skeletal muscle tissue.
Interestingly, the inhibitory action of R-PIA was selective. While it affected glucose and amino acid transport, it had no discernible effect on the rate of glucose incorporation into glycogen (B147801) within the same muscle preparations. nih.gov This suggests a specific targeting of certain intracellular signaling pathways downstream of the insulin receptor. The effects of R-PIA on glucose and amino acid transport were successfully antagonized by the application of 8-cyclopentyl-1,3-dipropylxanthine (B13964) and 8-phenyltheophylline, further confirming the involvement of A1 adenosine receptors in this modulatory action. nih.gov
These findings support the hypothesis that adenosine, through A1 receptor activation, plays a role in the post-receptor modulation of insulin action in skeletal muscle. nih.gov
Table 1: Effect of this compound on Insulin-Mediated Processes in Rat Soleus Muscle
| Metabolic Process | Effect of R-PIA in the Presence of Insulin | Antagonized by | Reference |
|---|---|---|---|
| Glucose Transport/Phosphorylation | Concentration-dependent inhibition | 8-cyclopentyl-1,3-dipropylxanthine, 8-phenyltheophylline | nih.gov |
| System A Amino Acid Transport | Concentration-dependent inhibition | 8-cyclopentyl-1,3-dipropylxanthine, 8-phenyltheophylline | nih.gov |
| Glycogen Synthesis | No effect | Not Applicable | nih.gov |
Antilipolytic Effects in Adipose Tissue
The antilipolytic properties of this compound have been demonstrated in studies on adipocytes, the primary cells of adipose tissue. In a study utilizing 3T3-L1 adipocytes, a murine cell line, N6-(L-2-phenylisopropyl)-adenosine (L-PIA) exhibited potent antilipolytic activity, comparable to that of insulin. nih.gov
When lipolysis was stimulated with isoproterenol, L-PIA was as effective as insulin at lower concentrations of the stimulant and even more effective at higher concentrations in reducing the breakdown of lipids. nih.gov The mechanism underlying this effect involves the modulation of cyclic AMP (cAMP) levels, a key second messenger in the lipolytic pathway. L-PIA was found to reduce the isoproterenol-induced accumulation of cAMP within the adipocytes. nih.gov
This reduction in cAMP is achieved through a dual action: the inhibition of adenylate cyclase, the enzyme responsible for cAMP synthesis, and the stimulation of particulate cAMP phosphodiesterase, the enzyme that degrades cAMP. nih.gov The effects of L-PIA on these enzymes were shown to be more potent than those of adenosine or another adenosine analogue, 5'-N-ethylcarboxamide adenosine (NECA). nih.gov The antilipolytic action of L-PIA was inhibited by pertussis toxin, suggesting the involvement of guanyl nucleotide-binding proteins (G proteins) in its signaling pathway. nih.gov
Further research on adipocytes from obese human volunteers, while not an animal model, provides complementary preclinical evidence for the antilipolytic effects of N6-phenylisopropyladenosine. nih.govnih.gov
Table 2: Antilipolytic Actions of N6-(L-2-phenylisopropyl)-adenosine in 3T3-L1 Adipocytes
| Parameter | Effect of L-PIA | Mechanism | Reference |
|---|---|---|---|
| Isoproterenol-stimulated Lipolysis | Inhibition | Reduction of cAMP levels | nih.gov |
| cAMP Accumulation | Reduction | Inhibition of adenylate cyclase and stimulation of cAMP phosphodiesterase | nih.gov |
| Adenylate Cyclase Activity | Inhibition | Direct action on the enzyme | nih.gov |
| Particulate cAMP Phosphodiesterase Activity | Stimulation | G protein-mediated pathway | nih.gov |
Glucose Uptake and Metabolism
Preclinical studies in various animal models have elucidated the inhibitory effects of this compound on glucose uptake and metabolism in different tissues. In rat soleus muscle, R-PIA was shown to inhibit the accumulation of 2-deoxy[3H]glucose 6-phosphate, indicating a reduction in glucose transport or its subsequent phosphorylation. nih.gov
In the context of cardiac tissue, studies on isolated rat cardiocytes and perfused hearts revealed that N6-(L-2-phenylisopropyl)adenosine (L-PIA) effectively inhibited the uptake of 3-O-methyl-D-glucose, a non-metabolizable glucose analog, even in the presence of insulin stimulation. nih.gov Further investigation in cardiac sarcolemmal vesicles from both rats and bovines demonstrated that L-PIA directly inhibits D-glucose-specific transport. nih.gov The mechanism appears to involve the binding of L-PIA to the glucose transporter itself, as evidenced by its ability to inhibit the binding of cytochalasin B, a known glucose transporter inhibitor. nih.gov In perfused rat hearts, when glucose was the sole exogenous substrate, L-PIA was found to inhibit glycolysis by approximately 50%. nih.gov
In a canine model of myocardial ischemia and reperfusion, pretreatment with R-PIA was shown to mimic the metabolic benefits of ischemic preconditioning. nih.gov This included a reduction in the release of lactate, creatine, and inorganic phosphate from myocytes during sustained ischemia. nih.gov Following reperfusion, hearts pretreated with R-PIA exhibited enhanced recovery of ATP and phosphocreatine levels and attenuated loss of total creatine, which is an indicator of preserved cell membrane integrity. nih.gov
Table 3: Effects of this compound on Glucose Metabolism in Animal Models
| Animal Model/Tissue | Parameter | Effect of R-PIA/L-PIA | Reference |
|---|---|---|---|
| Rat Soleus Muscle | 2-deoxy[3H]glucose 6-phosphate accumulation | Inhibition | nih.gov |
| Rat Cardiocytes | 3-O-methyl-D-glucose uptake | Inhibition | nih.gov |
| Rat and Bovine Cardiac Sarcolemmal Vesicles | D-glucose-specific transport | Inhibition | nih.gov |
| Perfused Rat Hearts | Glycolysis | Inhibition (by approx. 50%) | nih.gov |
| Canine Myocardium (Ischemia-Reperfusion) | ATP and Phosphocreatine Recovery | Enhanced | nih.gov |
| Canine Myocardium (Ischemia-Reperfusion) | Total Creatine Loss | Attenuated | nih.gov |
Advanced Methodological Considerations and Conceptual Frameworks
Considerations for Adenosine (B11128) Deaminase Activity in Experimental Design
In the study of purinergic signaling, the metabolic stability of ligands is a critical factor in experimental design. Endogenous adenosine is rapidly catabolized by the enzyme adenosine deaminase (ADA), which converts adenosine to inosine, thereby terminating its signaling activity. nih.govfrontiersin.orgsigmaaldrich.com This rapid degradation presents a significant challenge in experimental settings aimed at investigating the sustained effects of adenosine receptor activation.
R(-)-N6-(2-Phenylisopropyl)adenosine (R-PIA) offers a distinct advantage in this context. As an N6-substituted adenosine analogue, R-PIA is resistant to degradation by adenosine deaminase. nih.gov The substitution at the N6-position of the purine (B94841) ring sterically hinders the enzyme's access to the amino group, effectively preventing deamination. nih.gov This inherent stability is a crucial methodological consideration, as it obviates the need for ADA inhibitors (like deoxycoformycin) in the experimental system, which can have their own confounding effects.
The resistance of R-PIA to ADA allows for a more controlled and sustained activation of adenosine receptors in both in vitro and in vivo models. Researchers can, therefore, maintain stable concentrations of the agonist over the course of an experiment, enabling the study of long-term cellular responses, such as receptor desensitization, gene expression changes, and chronic physiological effects, without the variable of enzymatic breakdown. physiology.orgresearchgate.net This contrasts sharply with experiments using adenosine, where its short half-life would require continuous infusion or the co-administration of ADA inhibitors to achieve a sustained effect. The use of a stable agonist like R-PIA thus simplifies the experimental setup and allows for a clearer interpretation of results, attributing the observed effects directly to the interaction with adenosine receptors.
There are two primary isoenzymes of ADA: ADA1 and ADA2. frontiersin.orgsigmaaldrich.comfrontiersin.org ADA1 is found ubiquitously in the cytosol and on the cell surface of various cells, particularly lymphocytes, and has a high affinity for adenosine. frontiersin.orgfrontiersin.org ADA2 is found predominantly in plasma and is associated with immune cell differentiation. frontiersin.org The resistance of R-PIA to degradation applies to these different forms of the enzyme, making it a reliable tool across various biological systems and compartments. This characteristic is fundamental to its utility in pharmacology, ensuring that the administered concentration is the effective concentration at the receptor site.
Pharmacological Tool Application for Adenosine Receptor Subtype Differentiation
This compound is a cornerstone pharmacological tool for differentiating the functions of adenosine receptor subtypes due to its significant selectivity for the A1 adenosine receptor (A1AR). nih.govmoleculardepot.comsigmaaldrich.com The classification of adenosine receptors into A1, A2A, A2B, and A3 subtypes was largely facilitated by the availability of selective agonists and antagonists, with R-PIA being one of the earliest and most widely used synthetic agonists that demonstrated a clear preference for the A1 subtype. nih.govnih.gov
The selectivity of R-PIA for the A1 receptor over other subtypes, particularly the A2A receptor, allows researchers to selectively activate the A1 signaling pathway. A1 receptors are typically coupled to inhibitory G proteins (Gi/o), and their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various ion channels. nih.gov By using R-PIA, scientists can specifically probe the physiological consequences of these A1-mediated events. For example, its application has been crucial in elucidating the role of A1AR in cardiac function, where it mediates negative chronotropic (heart rate) and inotropic (contractility) effects, and in the central nervous system, where it produces sedative and neuroprotective effects. physiology.orgnih.govnih.gov
The distinct pharmacological profile of R-PIA, when compared to other adenosine analogues, is instrumental in receptor characterization. For instance, comparing the effects of R-PIA with a non-selective agonist like N-Ethylcarboxamidoadenosine (NECA), which potently activates all adenosine receptor subtypes, or a selective A2A agonist like CGS 21680, enables the attribution of specific biological responses to individual receptor subtypes. nih.gov Studies have utilized R-PIA to demonstrate that A1 receptor activation can attenuate the release of excitatory neurotransmitters like glutamate (B1630785), a key mechanism underlying its anticonvulsant and neuroprotective properties. nih.gov
Below is a data table summarizing the binding affinity of R-PIA for different adenosine receptor subtypes, illustrating its selectivity.
| Adenosine Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (Fold vs. A1) |
| A1 | ~1-2 | - |
| A2A | ~100-500 | ~100-250x |
| A2B | >10,000 | >5000x |
| A3 | ~50-150 | ~25-75x |
| Note: Ki values are approximate and can vary based on tissue type, species, and experimental conditions. The data reflects a general consensus from pharmacological studies. nih.govnih.gov |
This selectivity profile makes R-PIA an indispensable tool for dissecting the complex and often opposing roles of adenosine receptor subtypes in physiological and pathological processes.
Implications for Understanding Endogenous Adenosine Signaling and Physiology
The use of this compound as a pharmacological probe has profound implications for understanding the physiological roles of endogenous adenosine. By serving as a stable and selective mimic for adenosine at the A1 receptor, R-PIA allows for the controlled investigation of A1-mediated signaling pathways, providing insights into how endogenous adenosine functions as a neuromodulator and homeostatic regulator. nih.gov
Studies employing R-PIA have been instrumental in defining the scope of A1 receptor function throughout the body. For instance, the administration of R-PIA in animal models has demonstrated potent neuroprotective effects against seizures and ischemia-induced neuronal damage. sigmaaldrich.comnih.gov These findings strongly suggest that the release of endogenous adenosine during such metabolic stress events is a critical, intrinsic defense mechanism that operates through the A1 receptor to suppress excitotoxicity and preserve neuronal viability. nih.govmdpi.com Similarly, research showing that R-PIA can modulate pain perception by acting on spinal dorsal horn neurons highlights the role of endogenous adenosine in central pain processing pathways. nih.gov
Furthermore, experiments involving chronic administration of R-PIA have provided valuable models for understanding receptor regulation. These studies show that prolonged A1 receptor stimulation can lead to desensitization and downregulation of the receptor, as well as uncoupling from its associated G proteins. physiology.org This process of homologous desensitization observed with R-PIA offers a conceptual framework for how tissues might adapt to chronically elevated levels of endogenous adenosine, a condition that can occur in states of chronic inflammation or hypoxia. nih.gov
The application of R-PIA has also helped to unravel the complex interactions between different adenosine receptor subtypes. By selectively activating A1 receptors, researchers can study their interplay with A2A receptors, which often have opposing effects. In the brain, for example, the balance between A1-mediated inhibition and A2A-mediated excitation is crucial for modulating synaptic transmission and motor control. nih.govmdpi.com
In essence, R-PIA acts as a key that unlocks the specific functions of the A1 receptor "lock." The physiological responses elicited by this key—from slowing the heart to protecting neurons and modulating inflammation—allow scientists to map the functional presence and importance of the A1 receptor system. nih.gov This, in turn, provides a clearer picture of the multifaceted role that endogenous adenosine plays as a signaling molecule in maintaining health and responding to disease.
Q & A
What is the receptor binding profile of R-PIA, and how does it inform experimental design for adenosine receptor studies?
Level: Basic
Answer: R-PIA exhibits high selectivity for adenosine A1 receptors (A1AR), with a reported Ki of 1.17 nM in rat brain preparations . Its potency at A1AR is significantly higher than at A2AR subtypes, making it a preferred agonist for isolating A1-mediated effects. To validate receptor specificity, co-administer selective antagonists like 8-cyclopentyl-1,3-dipropylxanthine (CPX) for A1AR or 3,7-dimethyl-1-propargylxanthine (DMPX) for A2AR .
How should R-PIA stock solutions be prepared to ensure stability and solubility in experimental settings?
Level: Basic
Answer: R-PIA is soluble in water (0.3 mg/mL at 4°C) but degrades within days. For enhanced solubility and prolonged stability, use 45% (w/v) 2-hydroxypropyl-β-cyclodextrin (1.6 mg/mL at 4°C) . Always prepare fresh solutions for in vivo studies to avoid hydrolysis artifacts. For cellular assays, dissolve in DMSO (≤0.1% final concentration) to prevent solvent toxicity .
How can researchers resolve contradictions in reported potency orders of R-PIA across vascular vs. neuronal tissues?
Level: Advanced
Answer: Discrepancies arise from tissue-specific receptor coupling. In rat diaphragm arterioles, R-PIA-induced vasodilation is A1AR-dependent and mediated via nitric oxide (NO) and ATP-sensitive K<sup>+</sup> channels . In contrast, human coronary arteries show weaker A1AR involvement, with R-PIA acting primarily at A2B receptors . To dissect these differences, use tissue-specific knockout models or subtype-selective antagonists in functional assays.
What methodological considerations are critical when designing neuropathic pain models using intrathecal R-PIA?
Level: Advanced
Answer: In vincristine-induced peripheral neuropathy (VIPN) models, intrathecal R-PIA (0.05–0.1 µmol/kg) reduces mechanical allodynia via spinal A1AR activation . Key considerations:
- Dose calibration: Higher doses may activate off-target A3 receptors.
- Co-administration: Use adenosine deaminase inhibitors (e.g., pentostatin) to prolong R-PIA’s half-life.
- Validation: Confirm target engagement via Western blot for A1AR expression or cAMP modulation assays .
Which in vivo models are best suited for studying R-PIA’s anti-inflammatory effects?
Level: Basic
Answer: Two validated models:
Cheek pouch plasma exudation (hamster): R-PIA (1–10 nM) increases microvascular permeability via A1AR, attenuated by LPS pretreatment .
Spinal cord injury (rat): Intrathecal R-PIA (0.05 µmol/kg) reverses hyperalgesia, with effects blocked by A1AR antagonists . Use intravital microscopy for real-time vascular responses or von Frey filaments for behavioral allodynia quantification .
How can researchers address conflicting data on R-PIA’s role in vasodilation mechanisms?
Level: Advanced
Answer: Contradictions stem from species- and vessel-type differences. For example:
- Rat diaphragm: R-PIA-induced vasodilation requires NO and KATP channels .
- Human coronary arteries: R-PIA’s effect is weaker and A2B-mediated .
Methodological solutions: - Compare responses in isolated vessels vs. whole-organ preparations.
- Use phosphodiesterase inhibitors (e.g., IBMX) to amplify cAMP-dependent signaling in A2AR-dominant tissues .
What are the optimal storage conditions for R-PIA to prevent degradation?
Level: Basic
Answer: Store lyophilized R-PIA at 2–8°C in airtight, light-protected containers. Reconstituted solutions in cyclodextrin retain stability for ≤7 days at 4°C. Avoid freeze-thaw cycles, which accelerate hydrolysis . For long-term storage, aliquot in inert gas (e.g., argon) and store at -80°C.
How can researchers isolate A1AR-specific effects when R-PIA exhibits off-target activity in high doses?
Level: Advanced
Answer:
- Dose titration: Use EC50 values (e.g., 1–10 nM for A1AR) to minimize off-target binding .
- Genetic tools: Employ A1AR knockout mice or siRNA-mediated knockdown in cell lines.
- Pharmacological controls: Combine R-PIA with A2AR antagonists (e.g., DMPX) to suppress cross-talk .
What experimental approaches validate R-PIA’s neuroprotective efficacy in CNS injury models?
Level: Advanced
Answer: In spinal cord injury (SCI) models:
- Behavioral metrics: Assess locomotor recovery via Basso-Beattie-Bresnahan (BBB) scoring.
- Histopathology: Quantify lesion volume and glial activation via GFAP immunohistochemistry.
- Mechanistic validation: Block R-PIA’s effects with CPX or measure downstream KATP channel activity .
Why does R-PIA show biphasic effects in methylxanthine interaction studies, and how can this be mitigated?
Level: Advanced
Answer: R-PIA’s depressant effects (e.g., reduced locomotor activity in mice) are reversed by methylxanthines (e.g., caffeine) via adenosine receptor antagonism . To avoid confounding:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
